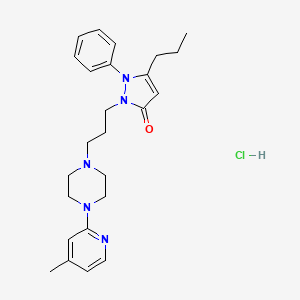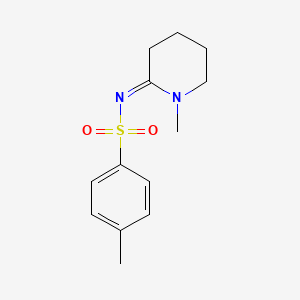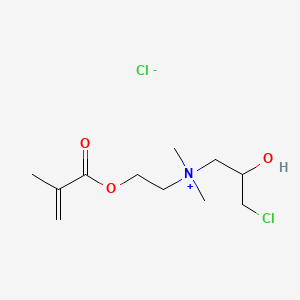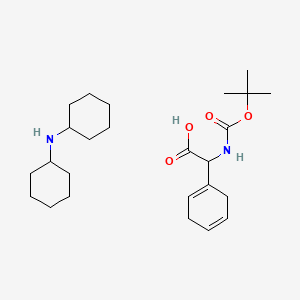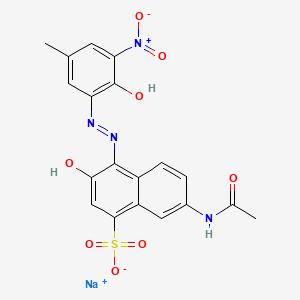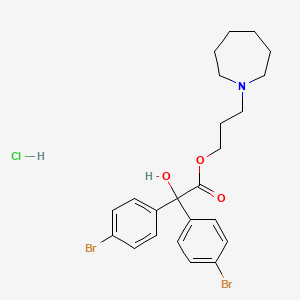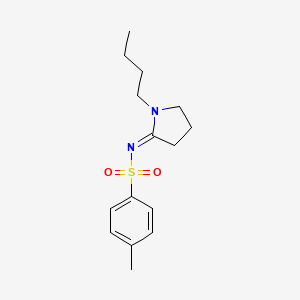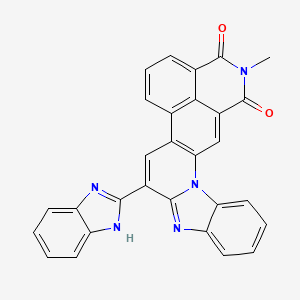![molecular formula C28H30O4 B12706805 Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 38454-02-3](/img/structure/B12706805.png)
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H30O4 and a molecular weight of 430.54 g/mol . This compound is known for its unique structural properties, which include a butyl group attached to a phenyl ring, further connected to a benzoate ester. It is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butylbenzoic acid and 4-butylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as an additive in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-methoxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-ethoxybenzoyloxy)benzoate
Uniqueness
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate stands out due to its specific structural configuration, which imparts unique chemical and physical properties. The presence of butyl groups enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, its ester linkage provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .
Propiedades
Número CAS |
38454-02-3 |
|---|---|
Fórmula molecular |
C28H30O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-3-5-7-21-9-13-23(14-10-21)27(29)32-26-19-15-24(16-20-26)28(30)31-25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3 |
Clave InChI |
ACAXIUADIABHTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


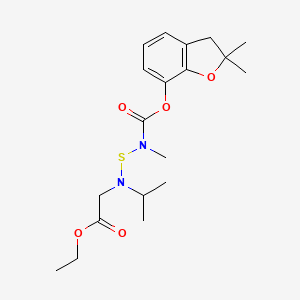
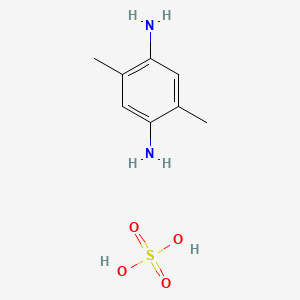
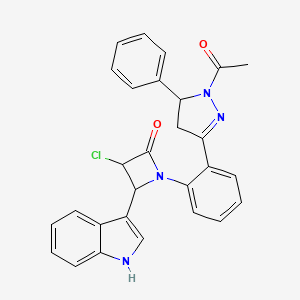
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
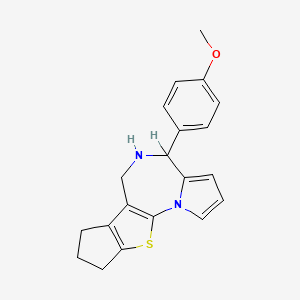
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
